

Application Notes and Protocols: Induction of Apoptosis by Fedratinib

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For Researchers, Scientists, and Drug Development Professionals

Abstract

Fedratinib, a selective inhibitor of Janus kinase 2 (JAK2), has demonstrated efficacy in the treatment of myeloproliferative neoplasms by, in part, inducing apoptosis in malignant cells.[1] [2] These application notes provide a detailed overview of the methodologies to study **fedratinib**-induced apoptosis. The protocols outlined below describe the assessment of apoptosis through Annexin V/Propidium Iodide (PI) staining, Caspase-3/7 activity assays, and Western blotting for key apoptotic proteins. Furthermore, quantitative data from various studies are summarized to provide a comparative reference for researchers.

Introduction

Fedratinib exerts its therapeutic effects by targeting the constitutively active JAK-STAT signaling pathway, a common driver in myeloproliferative neoplasms.[2] By binding to the ATP-binding site of the JAK2 kinase domain, **fedratinib** inhibits its phosphorylation activity.[2] This action prevents the downstream phosphorylation of Signal Transducers and Activators of Transcription (STAT) proteins, particularly STAT3 and STAT5.[3][4] The inhibition of STAT phosphorylation curtails the transcription of genes involved in cell survival and proliferation, thereby leading to the induction of apoptosis.[3][4] This process is often characterized by the modulation of pro-apoptotic and anti-apoptotic proteins, such as those belonging to the Bcl-2 family, and the activation of caspases.[5][6]





Data Presentation

Table 1: IC50 Values of Fedratinib in Various Cell Lines

Cell Line	Cancer Type	IC50 (nM)	Reference
JAK2 V617F-mutant	Myeloproliferative Neoplasm	3	[4]
FLT3-mutant	Acute Myeloid Leukemia	15	[4]
HMC-1.2	Mast Cell Leukemia	3740	[7]
ROSAKIT D816V	Mast Cell Leukemia	N/A (Significant viability decrease)	[7]

Table 2: Induction of Apoptosis by Fedratinib in Cancer Cell Lines

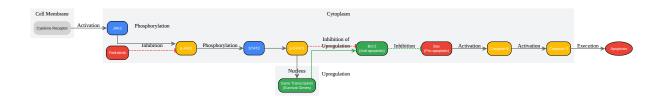


Cell Line	Fedratinib Concentration (µM)	Treatment Duration (hours)	Percentage of Apoptotic Cells (Annexin V+)	Reference
HMC-1.2	1.5	48	Significantly Increased	[8]
HMC-1.2	3.0	48	Significantly Increased	[8]
ROSAKIT D816V	3.0	48	Statistically Significant Increase	[8]
cHL and MLBCL cell lines	1.25	48	Significantly Increased	[9][10]
NIH-3T3 (TGF- β1 stimulated)	2.0	24	21.2%	[5]
KBV20C (cotreated with Vincristine)	2.0	24	Significantly Increased (early apoptosis)	[11]

Signaling Pathway

The primary mechanism by which **fedratinib** induces apoptosis is through the inhibition of the JAK2/STAT3 signaling pathway.



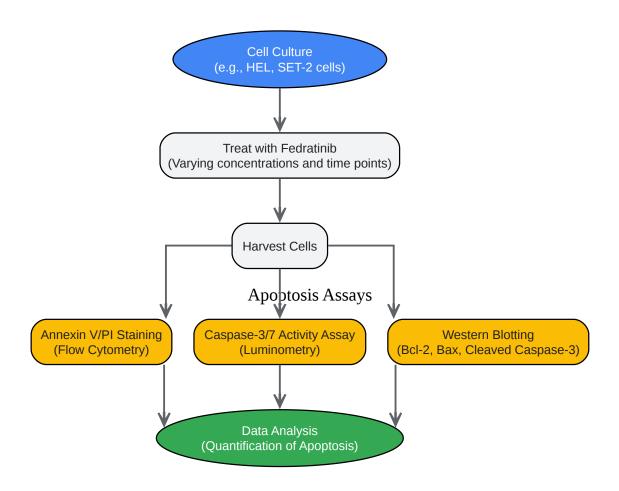


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Caption: **Fedratinib** inhibits JAK2 phosphorylation, leading to decreased STAT3 activation, reduced expression of anti-apoptotic proteins like Bcl-2, and subsequent induction of apoptosis.

Experimental Workflows Workflow for Assessing Fedratinib-Induced Apoptosis





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Caption: Experimental workflow for the investigation of **fedratinib**-induced apoptosis.

Experimental Protocols

Assessment of Apoptosis by Annexin V-FITC and Propidium Iodide (PI) Staining

Objective: To quantify the percentage of apoptotic and necrotic cells following **fedratinib** treatment using flow cytometry.

Materials:

- Fedratinib
- Cell line of interest (e.g., HEL 92.1.7, SET-2)



- · Complete cell culture medium
- Phosphate-Buffered Saline (PBS)
- Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
- · Flow cytometer

Procedure:

- Cell Seeding: Seed cells at a density of 0.5 x 106 cells/mL in 6-well plates and incubate overnight.
- Treatment: Treat cells with various concentrations of fedratinib (e.g., 0.1, 1, 5 μM) and a vehicle control (DMSO) for desired time points (e.g., 24, 48 hours).
- · Cell Harvesting:
 - For suspension cells, collect cells by centrifugation at 300 x g for 5 minutes.
 - For adherent cells, gently trypsinize, collect, and centrifuge at 300 x g for 5 minutes.
- Washing: Wash the cell pellet twice with cold PBS.
- Resuspension: Resuspend the cell pellet in 1X Binding Buffer to a concentration of 1 x 106 cells/mL.
- Staining:
 - Transfer 100 μL of the cell suspension (1 x 105 cells) to a flow cytometry tube.
 - Add 5 μL of Annexin V-FITC and 5 μL of Propidium Iodide.
 - Gently vortex and incubate for 15 minutes at room temperature in the dark.
- Analysis: Add 400 μL of 1X Binding Buffer to each tube and analyze immediately by flow cytometry.



- Annexin V-negative/PI-negative: Live cells
- Annexin V-positive/PI-negative: Early apoptotic cells
- Annexin V-positive/PI-positive: Late apoptotic/necrotic cells
- Annexin V-negative/PI-positive: Necrotic cells

Caspase-3/7 Activity Assay

Objective: To measure the activity of executioner caspases-3 and -7 as an indicator of apoptosis.

Materials:

- Fedratinib
- Cell line of interest
- · White-walled 96-well plates
- Caspase-Glo® 3/7 Assay System
- Luminometer

Procedure:

- Cell Seeding: Seed 1 x 104 cells per well in a 96-well white-walled plate in a volume of 100 μ L.
- Treatment: Add 100 μL of media containing 2X the final concentration of fedratinib or vehicle control.
- Incubation: Incubate for the desired time period (e.g., 24, 48 hours).
- Assay Reagent Preparation: Equilibrate the Caspase-Glo® 3/7 Reagent to room temperature.
- Reagent Addition: Add 100 μL of Caspase-Glo® 3/7 Reagent to each well.



- Incubation: Mix the contents of the wells by gentle shaking and incubate at room temperature for 1-2 hours, protected from light.
- Measurement: Measure the luminescence of each sample using a luminometer. The luminescence is proportional to the amount of caspase activity.

Western Blotting for Apoptosis-Related Proteins

Objective: To detect changes in the expression levels of pro- and anti-apoptotic proteins (e.g., Bcl-2, Bax) and the activation of executioner caspases (cleaved Caspase-3).

Materials:

- Fedratinib
- Cell line of interest
- RIPA buffer with protease and phosphatase inhibitors
- BCA Protein Assay Kit
- SDS-PAGE gels
- PVDF membrane
- Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
- Primary antibodies (e.g., anti-Bcl-2, anti-Bax, anti-cleaved Caspase-3, anti-β-actin)
- HRP-conjugated secondary antibodies
- Enhanced Chemiluminescence (ECL) substrate
- Chemiluminescence imaging system

Procedure:

 Treatment and Lysis: Treat cells with fedratinib as described previously. Lyse the cells in RIPA buffer.



- Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
- SDS-PAGE: Load equal amounts of protein (20-40 µg) onto an SDS-PAGE gel and perform electrophoresis.
- Transfer: Transfer the separated proteins to a PVDF membrane.
- Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
- Primary Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C with gentle agitation. (Dilutions to be optimized as per manufacturer's instructions).
- Washing: Wash the membrane three times with TBST for 10 minutes each.
- Secondary Antibody Incubation: Incubate the membrane with the appropriate HRPconjugated secondary antibody for 1 hour at room temperature.
- Washing: Wash the membrane three times with TBST for 10 minutes each.
- Detection: Add ECL substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system. Densitometry analysis can be performed to quantify the relative protein expression levels, normalized to a loading control like β-actin.[5]

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